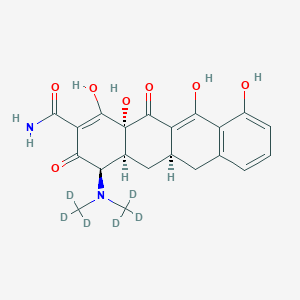
epi-Sancycline-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
epi-Sancycline-d6 Hydrochloride is a complex organic compound with a unique structure This compound is characterized by its multiple hydroxyl groups, a bis(trideuteriomethyl)amino group, and a tetracene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of epi-Sancycline-d6 Hydrochloride involves multiple steps. The process typically begins with the preparation of the tetracene backbone, followed by the introduction of hydroxyl groups and the bis(trideuteriomethyl)amino group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
epi-Sancycline-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent. Its ability to form hydrogen bonds and interact with proteins makes it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Studies focus on its efficacy in treating various diseases and its mechanism of action at the molecular level.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of epi-Sancycline-d6 Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its therapeutic potential and optimize its use in medicine .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Other Tetracene Derivatives: Compounds with similar tetracene backbones but different functional groups.
Uniqueness
epi-Sancycline-d6 Hydrochloride stands out due to its specific combination of functional groups and isotopic labeling. This uniqueness allows for specialized applications in research and industry, making it a valuable compound for various scientific endeavors.
Propriétés
Formule moléculaire |
C₂₁H₁₆D₆N₂O₇ |
|---|---|
Poids moléculaire |
420.45 |
Synonymes |
(4R,4aS,5aR,12aS)-4-(Dimethyl-d6-amino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide Hydrochloride; 6-Demethyl-6-deoxyepitetracycline-d6 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















